N-(4-chloro-2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Descripción
This compound is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanylacetamide linker and substituted aryl groups. Its structure includes:
- Thieno[3,2-d]pyrimidin-4-one core: A bicyclic heterocyclic system known for its role in kinase inhibition and antimicrobial activity .
- 3-(3,5-Dimethylphenyl) substituent: A lipophilic aromatic group that may enhance binding to hydrophobic enzyme pockets.
- N-(4-Chloro-2-fluorophenyl)acetamide: An electron-deficient aryl group with halogen substituents (Cl, F) that influence electronic properties and metabolic stability.
- Sulfanyl (S–) linker: Facilitates hydrogen bonding and contributes to conformational flexibility .
The compound’s molecular formula is C₂₂H₁₇ClFN₃O₂S₂, with a molecular weight of 474.0 g/mol . Key physicochemical properties include 1 H-bond donor and 6 H-bond acceptors, critical for solubility and target interactions .
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-18(5-6-30-20)26-22(27)31-11-19(28)25-17-4-3-14(23)10-16(17)24/h3-10H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKSPABSSHLYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structure Modifications
- The 6,7-dihydro modification () introduces partial saturation, which may enhance solubility but reduce planarity and π-π stacking interactions.
Aryl Group Variations
- Key Observations: 3,5-Dimethylphenyl () improves hydrophobic interactions but may reduce solubility compared to halogenated analogs.
Linker and Functional Group Comparisons
- Key Observations: The sulfanylacetamide linker in the target compound balances flexibility and hydrogen-bonding capacity, whereas cyano-hydrazinylidene groups () may introduce redox-sensitive properties.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving coupling of diazonium salts or cyclocondensation reactions .
- Structure-Activity Relationship (SAR) :
- Computational Predictions : Molecular similarity analysis () suggests the target compound shares >70% structural similarity with and analogs, implying overlapping biological targets .
Q & A
Q. Example Crystallographic Data :
| Parameter | Value (from analogous compounds ) |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 18.220, 8.118, 19.628 |
| β (°) | 108.76 |
| R₁ (all data) | 0.050 |
Advanced: How can structure-activity relationships (SAR) guide further modifications?
Answer:
Key structural insights from analogues:
- Thienopyrimidinone Core : 3,5-Dimethylphenyl at position 3 enhances kinase selectivity (e.g., CK1δ vs. CDK2) .
- Sulfanyl Linker : Replacing sulfur with oxygen reduces potency (ΔIC₅₀ = 10-fold), suggesting critical H-bonding with catalytic lysine residues .
- Acetamide Substituents : Fluorine at the 4-chloro-2-fluorophenyl group improves metabolic stability in microsomal assays .
Q. Suggested Modifications :
- Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance target affinity.
- Explore bioisosteres (e.g., pyridine for benzene) to improve solubility .
Advanced: How should contradictory bioactivity data across studies be analyzed?
Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Assay Variability : Normalize data to internal controls (e.g., % inhibition relative to vehicle) and validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .
- Impurity Profiling : Use HPLC-MS to rule out byproducts (e.g., oxidized sulfanyl to sulfoxide).
- Structural Confirmation : Re-examine crystallographic data (e.g., tautomerism in the pyrimidinone ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
